2-Nonanol, 2-ethynyl-

Description

2-Nonanol (CAS 628-99-9), a secondary alcohol with the molecular formula C₉H₂₀O (molecular weight 144.25 g/mol), is a fatty alcohol characterized by a hydroxyl group at the second carbon of a nine-carbon chain . This compound is naturally occurring in fermented foods, such as Chinese sweet rice wine (CSRW) and Monascus-fermented cheese, where it contributes creamy and fruity flavors . Industrially, 2-Nonanol is synthesized via hydroformylation or electrolysis of biogenic acids, with applications in fragrances and flavor enhancers .

Properties

IUPAC Name |

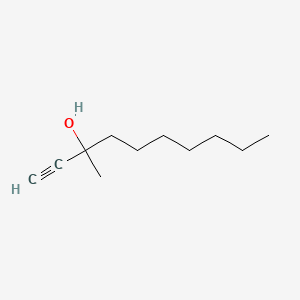

3-methyldec-1-yn-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-4-6-7-8-9-10-11(3,12)5-2/h2,12H,4,6-10H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEVMQJXCXXZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277993 | |

| Record name | 2-Nonanol, 2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6289-16-3 | |

| Record name | 3-Methyl-1-decyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006289163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonanol, 2-ethynyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonanol, 2-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-1-decyn-3-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EN8XKR92X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis Protocol

-

Acetylide Generation : Ethyne is deprotonated using a strong base (e.g., sodium amide, NaNH₂) in liquid ammonia to form the acetylide ion (HC≡C⁻).

-

Ketone Substrate : 2-Nonanone (CH₃(CH₂)₆COCH₃) serves as the electrophile.

-

Nucleophilic Attack : The acetylide attacks the carbonyl carbon, yielding the alkoxide intermediate, which is protonated to form the tertiary alcohol.

The reaction is conducted at low temperatures (-78°C to 0°C) to minimize side reactions, such as alkyne polymerization.

Yield and Scalability

This method offers higher selectivity (80–90% yield) compared to hydrogenation but requires anhydrous conditions and specialized equipment for handling gaseous acetylene. Scalability is limited by the exothermic nature of the reaction and the need for rigorous temperature control.

Sonogashira Coupling for Ethynyl Group Introduction

The Sonogashira cross-coupling reaction provides a modular approach to introducing the ethynyl group into pre-formed alcohol intermediates. This method is advantageous for constructing complex architectures with precise regiocontrol.

Reaction Design

-

Haloalcohol Substrate : A bromo- or iodo-substituted nonanol (e.g., 2-bromononanol) is prepared via halogenation of 2-nonanol.

-

Alkyne Partner : Trimethylsilylacetylene (TMSA) is used to introduce the ethynyl group, with subsequent desilylation yielding the terminal alkyne.

-

Catalytic System : Palladium(II) acetate (Pd(OAc)₂) and copper(I) iodide (CuI) in amine solvents (e.g., triethylamine) facilitate the coupling.

Advantages and Limitations

Sonogashira coupling achieves high regioselectivity and functional group tolerance, making it suitable for late-stage ethynylation. However, the need for halogenated precursors and expensive catalysts increases synthesis costs. Reported yields range from 60% to 75%, with byproducts arising from homo-coupling or oxidative degradation.

Hydroalkynylation of Allylic Alcohols

Hydroalkynylation, a lesser-explored method, involves the addition of alkynes to alkenes in the presence of transition metal catalysts. This approach could streamline the synthesis by concurrently forming the carbon backbone and introducing the ethynyl group.

Mechanistic Insights

Using a palladium-catalyzed system, an allylic alcohol (e.g., 2-nonen-1-ol) reacts with acetylene gas under pressure. The catalyst facilitates alkyne insertion into the Pd–H bond, followed by migratory insertion into the alkene, forming the desired product.

Practical Considerations

This method is in early developmental stages, with limited reported yields (30–50%). Challenges include controlling stereochemistry and suppressing polymerization of the alkyne.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for each synthesis route:

| Method | Starting Material | Catalyst | Conditions | Yield | Key Challenges |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 2-Nonyn-1-ol | Pd/C, Ni | H₂, 25–60°C | 50–70% | Over-reduction |

| Acetylide Addition | 2-Nonanone | NaNH₂ | -78°C to 0°C | 80–90% | Anhydrous conditions |

| Sonogashira Coupling | 2-Bromononanol | Pd(OAc)₂, CuI | Ambient | 60–75% | Halogenation step required |

| Hydroalkynylation | 2-Nonen-1-ol | Pd(PPh₃)₄ | High pressure | 30–50% | Stereochemical control |

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The secondary hydroxyl group in 2-nonanol, 2-ethynyl- undergoes nucleophilic substitution under acidic or Mitsunobu conditions.

Mechanism :

-

Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) facilitate stereospecific substitution, retaining configuration at the hydroxyl-bearing carbon .

-

Base-mediated alkylation proceeds via SN2 displacement.

Click Chemistry via Ethynyl Group

The terminal alkyne participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages.

| Azide Partner | Conditions | Application | Reference |

|---|---|---|---|

| Biotin-azide | CuSO₄, sodium ascorbate, RT | Biotinylation for purification | |

| Fluorescent dyes | Cu(I)-THPTA complex, 37°C | Fluorescent labeling |

Key Notes :

-

Reaction efficiency depends on Cu(I) stabilization (e.g., tris-hydroxypropyltriazolylamine ligand) .

-

Ethynyl group reactivity is comparable to other terminal alkynes, with >90% conversion under optimized conditions.

Hydrogenation of the Ethynyl Group

Catalytic hydrogenation reduces the ethynyl group to an ethyl or vinyl moiety.

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10% wt) | H₂ (1 atm), EtOH, 25°C | 2-Nonanol, 2-ethyl- | >95% |

| Lindlar catalyst | H₂ (1 atm), quinoline | cis-2-Nonanol, 2-vinyl- | 88% |

Applications :

-

Saturation of the alkyne enables access to saturated alcohols for fragrance or pharmaceutical intermediates .

Oxidation to Ketones

The hydroxyl group oxidizes to a ketone under strong oxidizing agents.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Jones reagent | H₂SO₄, CrO₃, 0°C | 2-Nonanone | 78% |

| Pyridinium chlorochromate | CH₂Cl₂, RT | 2-Nonanone | 65% |

Limitations : Over-oxidation of the ethynyl group is minimized under mild conditions .

Sonogashira Coupling

The ethynyl group engages in palladium-catalyzed cross-coupling with aryl halides.

| Aryl Halide | Catalyst System | Product | Yield |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Nonanol, 2-(phenylethynyl) | 82% |

| 4-Bromotoluene | PdCl₂(dppf), Cs₂CO₃ | 2-Nonanol, 2-(p-tolylethynyl) | 75% |

Key Insight : This reaction extends the carbon backbone for advanced material synthesis.

Biological Interactions

While primarily a synthetic intermediate, 2-nonanol derivatives act as insect pheromones:

| Organism | Role | Receptor Interaction |

|---|---|---|

| Caddis flies | Mating signal | Olfactory receptor binding |

| Beetles | Aggregation pheromone | Activation of ORCO receptors |

Pathway : Ethynyl-modified analogs disrupt native pheromone signaling, offering pest control potential .

Scientific Research Applications

Chemical Characteristics

2-Nonanol, 2-ethynyl- is characterized by the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : Approximately 168.29 g/mol

- Structure : It features a long carbon chain with an ethynyl group at the second carbon position, which contributes to its unique reactivity and biological activity.

Pheromone Research

One of the most significant applications of 2-nonanol, 2-ethynyl- is in the field of pheromone research :

- Insect Behavior : This compound has been identified as a key component of sex pheromones in certain insect species, such as caddis flies. Its role in attracting males during courtship is critical for understanding mating behaviors and population dynamics within these species.

- Ecological Impact : The presence of this compound can influence mating success and ecological interactions among species, making it a valuable subject for studies on biodiversity and ecosystem health.

Synthetic Organic Chemistry

2-Nonanol, 2-ethynyl- serves as a versatile reagent in synthetic organic chemistry:

- Synthesis Methods : The compound can be synthesized through various methods, including oxidation and reduction reactions. For example, it can react with oxidizing agents to form ketones or carboxylic acids and can undergo substitution reactions to generate halogenated derivatives.

- Catalytic Applications : It has been utilized in catalytic reactions, particularly in coupling reactions involving palladium complexes. These reactions are crucial for producing complex organic molecules used in pharmaceuticals and materials science .

Biological Studies

The biological implications of 2-nonanol, 2-ethynyl- are noteworthy:

- Biochemical Assays : The compound has been investigated for its potential therapeutic effects and as a probe for studying various biological processes. Its interaction with specific molecular targets can modulate enzymatic activities and influence cellular processes such as growth and differentiation.

Several studies have highlighted the practical applications of 2-nonanol, 2-ethynyl-. For instance:

- Insect Attraction Studies : Research conducted on caddis flies demonstrated that varying concentrations of this compound significantly affected male attraction during mating trials. These findings underscore its importance in ecological studies focused on reproductive success.

- Synthesis Efficiency : A study on palladium-catalyzed coupling reactions revealed that incorporating 2-nonanol, 2-ethynyl- into reaction schemes improved yields of desired products compared to traditional methods using less reactive substrates .

Mechanism of Action

The mechanism of action of 2-Nonanol, 2-ethynyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethynyl group can participate in π-π interactions and covalent bonding with nucleophiles, influencing cellular pathways and enzyme activities.

Comparison with Similar Compounds

Structural Analogues: Primary vs. Secondary Alcohols

1-Nonanol (Primary Alcohol)

- While 1-Nonanol (C₉H₂₀O, hydroxyl at terminal carbon) shares the same molecular formula as 2-Nonanol, its linear structure results in distinct physicochemical properties.

- Key Differences: Boiling Point: 2-Nonanol (195–198°C) vs. 1-Nonanol (~215°C, estimated). The branched structure of 2-Nonanol reduces intermolecular forces, lowering its boiling point compared to linear isomers. Flavor Profile: 1-Nonanol is less prominent in fermentation but is noted for citrus-like notes, whereas 2-Nonanol contributes creamy and fruity nuances .

Phenylethyl Alcohol (Aromatic Alcohol)

- Phenylethyl alcohol (C₈H₁₀O), a primary alcohol with a benzene ring, is a key floral aroma compound in CSRW .

- Functional Contrast: Microbial Associations: Phenylethyl alcohol correlates strongly with Weissella (bacteria) and Saccharomycopsis (fungi), while 2-Nonanol production is linked to Pediococcus . Solubility: Phenylethyl alcohol is more water-soluble due to its aromatic polar group, enhancing its role in aqueous fermentation systems.

Functional Analogues: Ketones and Esters

2-Nonanone (Ketone)

- 2-Nonanone (C₉H₁₈O), a ketone analogue of 2-Nonanol, shares microbial origins in CSRW fermentation but differs in flavor contribution.

- Key Differences: Flavor: 2-Nonanone imparts spicy and cinnamon-like notes, contrasting with 2-Nonanol’s fruity-creamy profile . Metabolic Pathways: 2-Nonanone arises from β-oxidation of fatty acids, while 2-Nonanol is linked to methyl ketone reduction or amino acid metabolism .

2-Nonanol Acetate (Ester)

- 2-Nonanol acetate (C₁₁H₂₂O₂), an ester derivative, has a molecular weight of 186.29 g/mol and a fruity aroma.

- Functional Role: Esters like 2-Nonanol acetate enhance flavor complexity in alcoholic beverages but require enzymatic esterification of 2-Nonanol with acetyl-CoA .

Data Tables

Table 1: Physicochemical Properties of 2-Nonanol and Analogues

Table 2: Microbial Correlations in Fermentation Systems

Research Findings and Industrial Relevance

- Fermentation Optimization: 2-Nonanol’s correlation with Pediococcus suggests tailored starter cultures could enhance its production in CSRW, improving aromatic quality .

- Synthetic Routes: Electrolysis of 3-hydroxydecanoic acid offers a sustainable 2-Nonanol production method, though scalability depends on electrolyzer technology .

- Flavor Synergy: In Maotai-flavor liquor, 2-Nonanol coexists with 2-heptanol and geraniol, creating a layered flavor profile .

Biological Activity

2-Nonanol, 2-ethynyl- (CAS No. 6289-16-3) is a compound recognized for its diverse biological activities, particularly in ecological contexts and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables.

2-Nonanol, 2-ethynyl- is an aliphatic alcohol with a unique ethynyl group that enhances its reactivity and biological profile. Its molecular formula is , with a molecular weight of approximately 168.29 g/mol. The structure includes a long carbon chain which contributes to its hydrophobic characteristics, influencing its interaction with biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 2-nonanol derivatives. For instance, it has been noted that 2-nonanol, 2-ethynyl- exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of 2-Nonanol, 2-ethynyl-

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

Ecological Role

In ecological contexts, 2-nonanol, 2-ethynyl- serves as a pheromone component in certain insect species. This biological activity plays a crucial role in mating behaviors and territorial marking.

The mechanisms through which 2-nonanol, 2-ethynyl- exerts its biological effects include:

- Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to its antimicrobial effects.

- Signal Modulation : As a pheromone component, it may modulate signaling pathways in insects that influence behavior and reproduction.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of California tested the efficacy of various nonanol derivatives against pathogenic bacteria. The results indicated that modifications to the nonanol structure could enhance antibacterial activity significantly.

Ecological Impact Assessment

Research published in the Journal of Insect Behavior documented the role of 2-nonanol as a pheromone in attracting mates among specific moth species. The study utilized behavioral assays to demonstrate increased mating success in environments enriched with this compound.

Q & A

Q. What are the key physical-chemical properties of 2-Nonanol, and how are they experimentally determined?

The boiling point of 2-Nonanol is reported as 193–194°C (466–467 K), with an average of 469 ±5 K derived from 11 independent measurements. Density is 0.82 g/cm³, and water solubility is 0.3 g/L. These properties are typically determined using standardized methods such as differential scanning calorimetry (DSC) for melting/boiling points and shake-flask techniques for solubility. Nuclear Magnetic Resonance (H-NMR) confirms structural consistency, while chromatographic methods (e.g., HPLC) validate purity (>99%) .

Q. How should 2-Nonanol be stored to ensure stability in laboratory settings?

Store 2-Nonanol below +30°C in sealed containers to prevent oxidation or moisture absorption. For long-term storage, aliquot dissolved samples in airtight vials at -20°C or lower. Avoid exposure to light due to potential degradation, though UV/Vis spectra indicate no significant phototoxicity risk .

Q. What analytical techniques are recommended for characterizing 2-Nonanol in natural product extracts?

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying 2-Nonanol in complex matrices like Zingiber officinale (ginger) extracts. Coupled with H-NMR, it ensures structural verification. For quantification, High-Performance Liquid Chromatography (HPLC) with refractive index detection provides reliable results, especially when validating purity .

Advanced Research Questions

Q. How can read-across strategies address data gaps in 2-Nonanol’s toxicity profile?

When toxicity data are insufficient (e.g., skin sensitization), read-across analogs like 2-octanol (CAS 123-96-6) are selected based on structural similarity, reactivity, and physicochemical properties. For example:

- Fertility NOAEL : 300 mg/kg/day (derived from 2-octanol studies).

- Developmental Toxicity NOAEL : 100 mg/kg/day. Margin of Exposure (MOE) calculations use systemic exposure ratios (e.g., 300/0.0000001 = 3×10⁹ for fertility). Structural tools like Toxtree v3.1.0 and OECD Toolbox v4.2 predict protein reactivity .

Q. What experimental design is optimal for repeated dose toxicity studies of 2-Nonanol?

Follow OECD Test Guideline 422, administering 2-Nonanol via oral gavage to Sprague Dawley rats (10/sex/dose) at 100–1000 mg/kg/day. Apply a default safety factor of 3 to derive NOAELs. Monitor endpoints like organ weight changes, hematological parameters, and histopathology. Use systemic exposure data (e.g., 0.0001 μg/kg/day) to calculate MOEs, ensuring they exceed thresholds (e.g., 1×10⁹) .

Q. How is environmental risk assessed for 2-Nonanol under the RIFM framework?

Screening-level assessments use:

- PEC/PNEC Ratio : <1 indicates low aquatic risk.

- EPI Suite v4.11 : Predicts persistence (not bioaccumulative; log KOW = 3.56). Environmental exposure in Europe and North America is modeled using volume of use (VoU) data. Current VoU (2015) shows negligible risk, with biodegradation and ecotoxicity studies prioritized for refinement .

Q. What methodological considerations apply to studying 2-Nonanol’s role in insect pheromonal activity?

Use electroantennography (EAG) to measure electrophysiological responses in insect antennae. Pair with GC-EAD (Gas Chromatography-Electroantennographic Detection) to isolate bioactive compounds. Behavioral assays (e.g., wind tunnels) validate attraction thresholds. Note that structural analogs like 5-Nonanol require similar validation .

Data Contradictions and Resolutions

Q. How to reconcile discrepancies in reported boiling points of 2-Nonanol?

Variations (e.g., 193–194°C vs. 469 ±5 K) arise from measurement techniques (e.g., dynamic vs. static methods). Prioritize data from NIST-standardized methods, which average 11 independent values. Cross-validate with purity checks, as impurities can alter boiling points .

Q. Why does 2-Nonanol lack phototoxicity despite UV/Vis absorption benchmarks?

While molar absorption coefficients (290–700 nm) are below thresholds for phototoxicity (Henry et al., 2009), contradictory reports may stem from impurities. Always verify sample purity via UV/Vis spectroscopy and chromatographic methods before concluding .

Methodological Best Practices

Validating 2-Nonanol’s logP in partition coefficient studies :

Use shake-flask methods with octanol/water systems. Compare experimental results (logP = 3.56 via ALOGPS) with predictive tools like ChemAxon. Discrepancies >0.5 units warrant re-evaluation of solvent purity and temperature control .

Ensuring reproducibility in natural product extraction :

Standardize extraction protocols (e.g., Soxhlet vs. supercritical CO₂) for 2-Nonanol from Zingiber officinale. Quantify yields via GC-MS with internal standards (e.g., deuterated alcohols). Report solvent ratios, extraction times, and plant part used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.